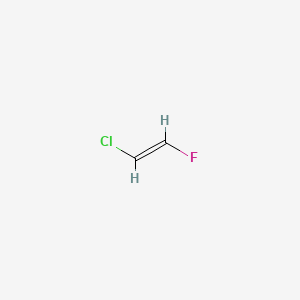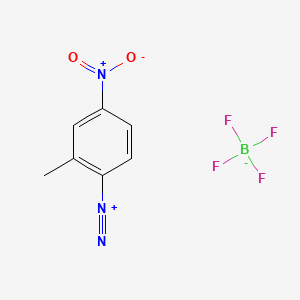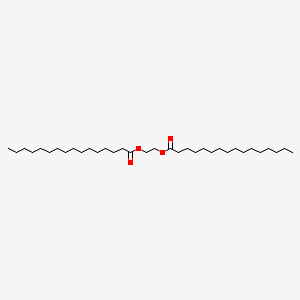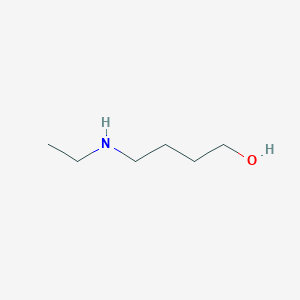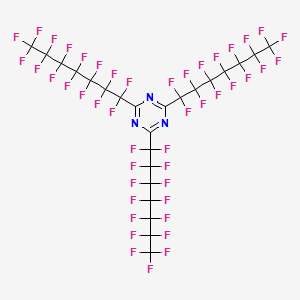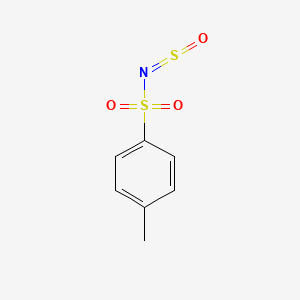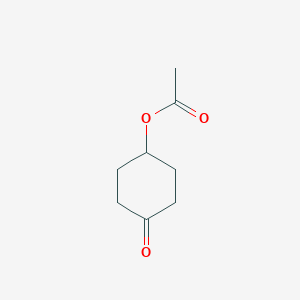
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, typically involves a polycondensation reaction. The process begins with the esterification of hexanedioic acid and 2,2-dimethyl-1,3-propanediol in the presence of a catalyst, such as titanium tetrabutoxide or dibutyltin oxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is gradually increased to around 180-220°C to facilitate the removal of water or methanol, which are by-products of the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with distillation columns to continuously remove the by-products. The reaction mixture is heated under reduced pressure to drive the polycondensation to completion. The resulting polymer is then purified and processed into the desired form, such as pellets or fibers, for further use in manufacturing .
化学反応の分析
Types of Reactions
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, primarily undergoes reactions typical of polyesters. These include:
Hydrolysis: The polymer can be hydrolyzed in the presence of water and an acid or base catalyst, breaking down into its monomeric units.
Transesterification: The polymer can undergo transesterification reactions with other alcohols or acids, leading to the formation of new ester bonds.
Oxidation: The polymer can be oxidized under harsh conditions, leading to the breakdown of the polymer chain.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Transesterification: Alcohols or acids, catalysts such as titanium tetrabutoxide.
Oxidation: Strong oxidizing agents, high temperatures.
Major Products Formed
Hydrolysis: Hexanedioic acid and 2,2-dimethyl-1,3-propanediol.
Transesterification: New esterified products depending on the reacting alcohol or acid.
Oxidation: Various oxidized fragments of the polymer chain.
科学的研究の応用
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of polyesters and polyurethanes, which are studied for their mechanical and thermal properties.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its use in medical devices and implants due to its chemical resistance and mechanical strength.
作用機序
The mechanism by which hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, exerts its effects is primarily through its physical and chemical properties. The polymer forms strong, flexible, and chemically resistant materials due to the ester linkages between the monomeric units. These properties make it suitable for various applications where durability and resistance to degradation are essential .
類似化合物との比較
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Similar in structure but uses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediol.
Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol: Uses a different diol, resulting in different mechanical properties.
Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol: Another variant with a different diol component.
Uniqueness
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, is unique due to the presence of 2,2-dimethyl-1,3-propanediol, which imparts enhanced chemical resistance and mechanical strength compared to other similar polymers. This makes it particularly suitable for applications requiring high durability and stability .
特性
CAS番号 |
27925-07-1 |
|---|---|
分子式 |
C11H22O6 |
分子量 |
250.29 g/mol |
IUPAC名 |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
InChIキー |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
正規SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Key on ui other cas no. |
27925-07-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)
